An In-depth Technical Guide to MC-Val-Cit-PAB-Retapamulin: Structure and Synthesis
An In-depth Technical Guide to MC-Val-Cit-PAB-Retapamulin: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structure, synthesis, and mechanism of action of MC-Val-Cit-PAB-retapamulin, a drug-linker conjugate with potential applications in the development of Antibody-Drug Conjugates (ADCs). This document is intended for an audience with a strong background in chemistry, pharmacology, and drug development.
Core Structure and Components
MC-Val-Cit-PAB-retapamulin is a complex molecule designed for targeted drug delivery. It consists of three primary components: a cytotoxic payload (retapamulin), a cleavable linker system (MC-Val-Cit-PAB), and a reactive moiety for conjugation to a targeting antibody.
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Retapamulin (B1680546): The cytotoxic agent in this conjugate. Retapamulin is a pleuromutilin (B8085454) antibiotic that acts as a potent inhibitor of bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[1][2] Its inclusion in an ADC leverages its cytotoxic potential for anti-cancer applications.
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MC-Val-Cit-PAB Linker: This linker is a sophisticated system designed to be stable in circulation and release the payload under specific conditions within the target cell. It is comprised of:
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MC (Maleimidocaproyl): A maleimide-containing group that allows for covalent conjugation to thiol groups on a monoclonal antibody.
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Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically recognized and cleaved by cathepsin B, an enzyme that is often overexpressed in the lysosomes of tumor cells.[3]
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PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit dipeptide, releases the active retapamulin payload.
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The combination of these components results in a drug-linker conjugate that can be attached to a tumor-targeting antibody, creating an ADC that selectively delivers the cytotoxic payload to cancer cells, minimizing off-target toxicity.
Chemical Structure and Properties
| Property | Value |
| Molecular Formula | C₅₈H₈₆N₇O₁₀S |
| Molecular Weight | 1073.41 g/mol |
| SMILES Notation | C[C@@H]1[C@]23--INVALID-LINK--([H])--INVALID-LINK--=O)NC(--INVALID-LINK--C)NC(CCCCCN7C(C=CC7=O)=O)=O)=O)=O)C=C6)(C)--INVALID-LINK--C4)=O)C--INVALID-LINK--(C)[C@H]1O">C@(--INVALID-LINK--CC2)C.[Cl-] |
| CAS Number | 1639793-15-9 |
Synthesis of MC-Val-Cit-PAB-Retapamulin
The synthesis of MC-Val-Cit-PAB-retapamulin is a multi-step process that involves the synthesis of the MC-Val-Cit-PAB linker followed by its conjugation to the retapamulin payload. The final step, which is not detailed here, would be the conjugation of the complete drug-linker to a monoclonal antibody.
Synthesis of the MC-Val-Cit-PAB Linker
The synthesis of the MC-Val-Cit-PAB linker is a critical phase. A representative synthetic scheme is outlined below, based on established methods for similar linker syntheses.[4][5]
Step 1: Synthesis of Fmoc-Val-Cit-PAB
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Dissolve Fmoc-Val-Cit: Dissolve Fmoc-Val-Cit in a suitable solvent system, such as a mixture of dichloromethane (B109758) and methanol.
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Add p-aminobenzyl alcohol (PAB-OH): Add p-aminobenzyl alcohol to the reaction mixture.
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Coupling Reaction: Add a coupling agent, such as EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline), to facilitate the amide bond formation between the citrulline residue and the amino group of PAB-OH.
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Reaction and Purification: Stir the reaction mixture at room temperature overnight. After the reaction is complete, concentrate the solvent and wash the residue with a suitable solvent like diisopropyl ether to precipitate the product. The solid Fmoc-Val-Cit-PAB is then collected by filtration.
Step 2: Fmoc Deprotection
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Dissolve Fmoc-Val-Cit-PAB: Dissolve the product from the previous step in an appropriate solvent, such as dimethylformamide (DMF).
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Add Base: Add a base, typically piperidine (B6355638) or pyridine, to remove the Fmoc protecting group from the valine residue.
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Reaction and Work-up: Stir the reaction at room temperature for a short period. The completion of the reaction can be monitored by thin-layer chromatography (TLC). The solvent is then removed under vacuum to yield the deprotected Val-Cit-PAB intermediate.
Step 3: Coupling with Maleimidocaproic Acid (MC)
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Activate Maleimidocaproic Acid: The maleimidocaproic acid is typically activated as an N-hydroxysuccinimide (NHS) ester (MC-NHS) to facilitate the reaction with the free amine of the Val-Cit-PAB intermediate.
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Coupling Reaction: The deprotected Val-Cit-PAB is dissolved in a suitable solvent like DMF, and the activated MC-NHS ester is added. A base, such as diisopropylethylamine (DIPEA), is often added to facilitate the reaction.
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Reaction and Purification: The reaction is stirred at room temperature until completion. The final MC-Val-Cit-PAB linker is then purified using techniques such as flash column chromatography.
Conjugation of MC-Val-Cit-PAB to Retapamulin
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Activation of the Linker: The hydroxyl group on the PAB moiety of the MC-Val-Cit-PAB linker is activated. This can be achieved by reacting it with an agent like p-nitrophenyl chloroformate to form a reactive p-nitrophenyl carbonate.
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Conjugation Reaction: The activated linker is then reacted with a suitable nucleophilic functional group on the retapamulin molecule. The secondary amine within the 8-azabicyclo[3.2.1]octane ring system of retapamulin is a likely site for this conjugation. The reaction is typically carried out in an aprotic solvent such as DMF in the presence of a non-nucleophilic base.
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Purification: The final MC-Val-Cit-PAB-retapamulin conjugate is purified from the reaction mixture using chromatographic techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity.
Experimental Protocols
While a specific, detailed protocol for the synthesis and evaluation of an MC-Val-Cit-PAB-retapamulin ADC is not available in the public domain, a general workflow for the synthesis, purification, and characterization of a similar ADC is presented below. This can serve as a template for researchers in the field.[3][6]
General Workflow for ADC Synthesis and Evaluation
Mechanism of Action and Signaling
The efficacy of an ADC based on MC-Val-Cit-PAB-retapamulin relies on a sequence of events that lead to the targeted killing of cancer cells.
Targeted Delivery and Internalization
The monoclonal antibody component of the ADC provides specificity by binding to a tumor-associated antigen on the surface of cancer cells. Upon binding, the entire ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis. The complex is then trafficked to the lysosome.
Intracellular Cleavage and Payload Release
Inside the lysosome, the high concentration of cathepsin B enzymes leads to the specific cleavage of the Val-Cit dipeptide bond within the linker. This enzymatic cleavage initiates a cascade that results in the release of the active retapamulin payload. The PAB spacer undergoes a 1,6-elimination reaction, ensuring the traceless release of the drug.
Inhibition of Protein Synthesis
Once released into the cytoplasm, retapamulin targets the bacterial 50S ribosomal subunit, a mechanism that is exploited for its cytotoxic effect in cancer cells. By inhibiting protein synthesis, retapamulin disrupts essential cellular processes, ultimately leading to cell cycle arrest and apoptosis.[7][8]
Data Presentation
Quantitative data for MC-Val-Cit-PAB-retapamulin specifically is not widely available in peer-reviewed literature. However, the following table provides representative data for similar ADCs utilizing Val-Cit linkers and cytotoxic payloads, which can serve as a benchmark for researchers.
| Parameter | Typical Value Range | Method of Determination | Reference |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) | [8] |
| In Vitro Cytotoxicity (IC₅₀) | 0.1 - 100 nM | MTT assay, CellTiter-Glo assay | [7][9] |
| Plasma Stability (Half-life) | > 100 hours | Incubation in plasma followed by LC-MS/MS analysis | [9] |
| In Vivo Tumor Growth Inhibition (TGI) | 50 - 100% | Xenograft mouse models | [10] |
Conclusion
MC-Val-Cit-PAB-retapamulin represents a promising drug-linker conjugate for the development of novel ADCs. Its design incorporates a potent cytotoxic payload with a well-characterized, enzyme-cleavable linker system that allows for targeted drug delivery and controlled release. The synthesis, while complex, follows established chemical principles. Further research is warranted to fully elucidate the therapeutic potential of ADCs based on this conjugate, including detailed studies on its efficacy, safety, and pharmacokinetic profile. This guide provides a foundational understanding for researchers and drug development professionals interested in advancing this class of targeted therapeutics.
References
- 1. adooq.com [adooq.com]
- 2. In vitro activity against anaerobes of retapamulin, a new topical antibiotic for treatment of skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 6. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
